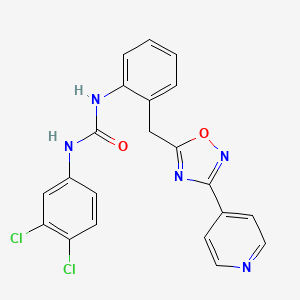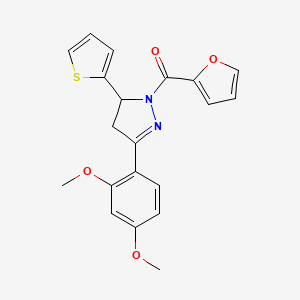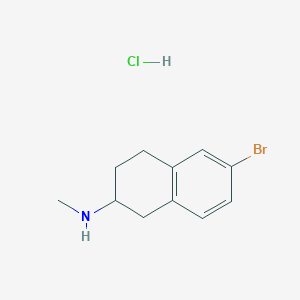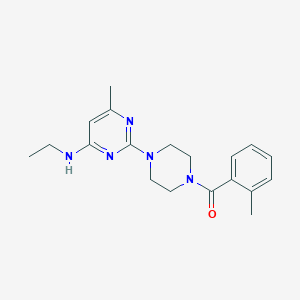![molecular formula C10H13N5O3 B2901447 2-[(4-Azidopiperidin-1-yl)methyl]-1,3-oxazole-4-carboxylic acid CAS No. 2193066-73-6](/img/structure/B2901447.png)
2-[(4-Azidopiperidin-1-yl)methyl]-1,3-oxazole-4-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
While there is no direct information available on the synthesis of “2-[(4-Azidopiperidin-1-yl)methyl]-1,3-oxazole-4-carboxylic acid”, there are related compounds that have been synthesized. For instance, a new series of 2-((4-(2H-benzo[d][1,2,3]triazol-2-yl)piperidin-1-yl)methyl)-5-substituted-1-yl)-acetic acid hydrazide with various substituted aromatic carboxylic acids phenyl-1,3,4-oxadiazoles were synthesized by cyclization of 4-benzotriazol-2-yl-piperidin in the presence of POCl3 .科学的研究の応用
Synthesis of Piperidine Derivatives
Piperidine derivatives are crucial in medicinal chemistry due to their presence in various pharmaceuticals. The azidopiperidinyl moiety in “2-[(4-Azidopiperidin-1-yl)methyl]-1,3-oxazole-4-carboxylic acid” can be utilized in intra- and intermolecular reactions to synthesize a wide range of piperidine derivatives, including substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . These derivatives have significant pharmacological applications, making this compound a valuable precursor in drug development.
Pharmacological Applications
The piperidine nucleus is a common feature in FDA-approved drugs, and its derivatives exhibit a broad spectrum of biological activities. As such, the compound could be used to develop new anticancer, antimicrobial, analgesic, anti-inflammatory, and antipsychotic agents . Its versatility in drug design stems from the piperidine ring’s ability to interact with various biological targets.
Anticancer Research
Piperidine derivatives have shown promise in anticancer research. The azidopiperidinyl group could be incorporated into molecules designed to target cancer cells, potentially leading to the development of novel anticancer drugs. The structural flexibility and functionalizability of the compound make it an excellent candidate for creating diverse molecules with specific anticancer properties .
Antimicrobial Agents
The ongoing battle against drug-resistant bacteria and other pathogens necessitates the discovery of new antimicrobial agents. Piperidine derivatives, including those derived from “2-[(4-Azidopiperidin-1-yl)methyl]-1,3-oxazole-4-carboxylic acid,” can be explored for their antimicrobial potential. Their structural diversity allows for the targeting of various microbial enzymes and receptors .
Neuropharmacology
In neuropharmacology, piperidine derivatives are valuable for their potential effects on the central nervous system. They can be used to develop treatments for neurodegenerative diseases like Alzheimer’s, as well as for psychiatric disorders. The azidopiperidinyl group can help in synthesizing compounds that modulate neurotransmitter systems, which are crucial in these diseases .
Analgesic and Anti-inflammatory Applications
Piperidine derivatives are known for their analgesic and anti-inflammatory properties. The compound could be used to synthesize new pain relievers and anti-inflammatory drugs, which could be beneficial for conditions such as chronic pain and arthritis. The ability to create targeted molecules could lead to drugs with fewer side effects and improved efficacy .
特性
IUPAC Name |
2-[(4-azidopiperidin-1-yl)methyl]-1,3-oxazole-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N5O3/c11-14-13-7-1-3-15(4-2-7)5-9-12-8(6-18-9)10(16)17/h6-7H,1-5H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORMDTHBRCQWTPU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N=[N+]=[N-])CC2=NC(=CO2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4-Azidopiperidin-1-yl)methyl]-1,3-oxazole-4-carboxylic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-(dimethylamino)-N-(5-phenyl-1H-pyrazolo[3,4-c]pyridazin-3-yl)butanamide](/img/structure/B2901364.png)

![2-(4-Benzylpiperazin-1-yl)-11-methyl-10-phenyl-1,8,12-triazatricyclo[7.3.0.0^{3,7}]dodeca-2,7,9,11-tetraene](/img/structure/B2901368.png)

![3-(Pyridin-3-yl)-6-(4,5,6,7-tetrahydrobenzo[b]thiophen-3-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B2901371.png)
![Tricyclo[2.2.1.02,6]heptan-1-amine hydrochloride](/img/structure/B2901374.png)
![5-{5-[(4-chlorobenzyl)sulfanyl]-1,3,4-oxadiazol-2-yl}-1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole](/img/structure/B2901375.png)



![(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-3-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2901382.png)


![3-[[1-(3-Phenylpropanoyl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2901387.png)